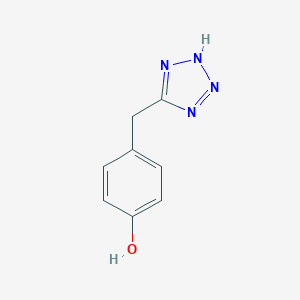

4-(1H-tetrazol-5-ylmethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEDVZNIMBGRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560369 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119192-12-0 | |

| Record name | 4-(2H-Tetrazol-5-ylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: Detailed experimental ¹H NMR data for 4-(1H-tetrazol-5-ylmethyl)phenol is not readily available in the surveyed literature. For comparison, the related compound 4-(1H-tetrazol-5-yl)phenol, which lacks the methylene (B1212753) linker, shows signals for the phenolic hydroxyl proton (10.15 ppm), two aromatic protons at 7.88-7.84 ppm, and two other aromatic protons at 6.97-6.94 ppm in DMSO-d₆. rsc.org For this compound, one would anticipate additional signals corresponding to the methylene (-CH₂-) protons, typically in the range of 4.0-5.0 ppm, and distinct shifts for the aromatic protons due to the altered electronic environment.

¹³C NMR: Specific experimental ¹³C NMR data for this compound could not be located in the public domain. The spectrum would be expected to show distinct signals for the eight carbon atoms present in the molecule, including those of the phenol (B47542) ring, the methylene bridge, and the tetrazole ring.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A complete, experimentally verified IR spectrum for this compound is not available in the reviewed sources. However, based on its structure, the following characteristic absorption bands would be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Phenol) | ~3500-3200 | Broad, strong absorption due to hydrogen bonding. |

| N-H (Tetrazole) | ~3400-3100 | Moderate to weak, can be broad. |

| C-H (Aromatic) | ~3100-3000 | Sharp, weak to medium absorptions. |

| C-H (Aliphatic) | ~3000-2850 | Sharp, weak to medium absorptions from the -CH₂- group. |

| C=C (Aromatic) | ~1600 and ~1475 | Two to three bands of variable intensity. |

| C=N, N=N (Tetrazole) | ~1600-1400 | Absorptions associated with the tetrazole ring. |

| C-O (Phenol) | ~1260-1180 | Strong absorption. |

Mass Spectrometry (EI-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

EI-MS and HRMS: No specific Electron Ionization Mass Spectrometry (EI-MS) or High-Resolution Mass Spectrometry (HRMS) data for this compound were found in the available literature. An HRMS analysis would be expected to confirm the molecular formula, C₈H₈N₄O, by providing a highly accurate mass measurement. The EI-MS would likely show a molecular ion peak and characteristic fragmentation patterns, such as the loss of N₂ from the tetrazole ring or cleavage at the benzylic position.

Elemental Analysis

Elemental analysis determines the percentage composition of elements within a compound. For a pure sample of this compound (C₈H₈N₄O), the theoretical elemental composition would be:

| Element | Theoretical Percentage |

| Carbon (C) | 54.54% |

| Hydrogen (H) | 4.58% |

| Nitrogen (N) | 31.80% |

| Oxygen (O) | 9.08% |

Experimental data from an actual elemental analysis of the compound is not provided in the surveyed sources.

Medicinal Chemistry and Biological Activity Studies of 4 1h Tetrazol 5 Ylmethyl Phenol and Its Derivatives

Evaluation of Pharmacological Potentials of Tetrazole-Phenol Conjugates

The tetrazole ring is a well-regarded bioisostere for the carboxylic acid group in medicinal chemistry, often enhancing the pharmacological profile of molecules by improving metabolic stability and binding interactions. beilstein-journals.orgacs.orgthieme-connect.com When combined with a phenol (B47542) group, the resulting tetrazole-phenol conjugate forms a foundational structure for a diverse range of biologically active derivatives.

Broad-Spectrum Biological Activities of Tetrazole Derivatives

Tetrazole-containing compounds have demonstrated significant promise in the treatment of a multitude of diseases, including cancer, bacterial and fungal infections, hypertension, and diabetes. nih.govnih.gov Their unique physicochemical properties make them a privileged scaffold in drug design. beilstein-journals.orgnih.govnih.gov The metabolic stability of the tetrazole ring is a key feature, making it an attractive component in the development of new pharmaceuticals. researchgate.netnih.gov

The tetrazolyl moiety is a critical fragment in many antidiabetic agents that operate through various mechanisms. mdpi.comnih.gov These include acting as agonists for peroxisome proliferator-activated receptors (PPARs), and as inhibitors for protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), and dipeptidyl peptidase-4 (DPP-4), among others. mdpi.comnih.gov A number of tetrazole derivatives have shown potent glucose and lipid-lowering activities in animal models. nih.gov For instance, a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives demonstrated significant antidiabetic effects in KKAy mice and Wistar fatty rats. nih.gov One lead compound from this series exhibited potent glucose-lowering activity due to its strong agonistic effect on PPARγ. mdpi.com

Research has also explored tetrazole analogs of existing drugs. An analog of amlexanox, where a carboxylic acid group was replaced by a tetrazole, showed improved potency as an inhibitor of IKKε and TANK binding kinase 1 (TBK1), kinases linked to obesity and insulin (B600854) sensitivity. mdpi.com Similarly, a tetrazole analog of clofibric acid, presumed to be a PPARα agonist, produced a significant decrease in plasma glucose levels in diabetic rats. nih.govmdpi.com

Table 1: Examples of Tetrazole Derivatives with Anti-diabetic Activity

| Derivative Class | Target/Mechanism | Observed Effect | Model System | Citations |

|---|---|---|---|---|

| 5-(4-alkoxyphenyl-alkyl)-1H-tetrazoles | PPARγ Agonist | Potent glucose and lipid lowering | KKAy mice, Wistar fatty rats | mdpi.comnih.gov |

| Amlexanox Tetrazole Analog | IKKε and TBK1 Inhibition | Improved insulin sensitivity | In vitro assays | mdpi.com |

| Clofibric Acid Tetrazole Analog | PPARα Agonist | Significant plasma glucose reduction | Diabetes mellitus rat model | nih.govmdpi.com |

Tetrazole derivatives are a significant class of compounds possessing a broad spectrum of antimicrobial activities. nih.govresearchgate.net Numerous studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ekb.egajgreenchem.com

For example, novel imide-tetrazole hybrids have shown promising results, with some compounds exhibiting minimal inhibitory concentration (MIC) values as low as 0.8 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis, in some cases surpassing the activity of ciprofloxacin. nih.gov The mechanism for these particular derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov Another study synthesized a series of tetrazole derivatives that demonstrated good antifungal activity, with one compound showing efficacy comparable or superior to the reference drug Fluconazole (B54011). rsc.org This compound was also found to intercalate into calf thymus DNA, suggesting a mechanism of blocking DNA replication. rsc.org

The structural versatility of tetrazoles allows for extensive modification to optimize antimicrobial potency. Derivatives have been synthesized by coupling 1H-tetrazole-5-diazonium chloride with phenol derivatives, resulting in compounds with good activity against bacteria but not fungi. ekb.eg Conversely, other series have been developed that show potent antifungal action against various Candida species, with some compounds exceeding the efficacy of fluconazole. ajgreenchem.com

Table 2: Examples of Tetrazole Derivatives with Antimicrobial Activity

| Derivative Class | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|

| Imide-tetrazole hybrids | Gram-positive & Gram-negative bacteria (incl. Staphylococci) | MIC values as low as 0.8 μg/mL; inhibition of DNA gyrase/topoisomerase IV. | nih.gov |

| N-ribofuranosyl tetrazoles | E. coli, S. aureus | Surpassed the efficacy of chloramphenicol (B1208) and ampicillin. | acs.org |

| Tetrazole-benzimidazole conjugates | Candida albicans, Candida glabrata, Enterococcus faecalis | Some derivatives showed greater efficacy than fluconazole or azithromycin. | ajgreenchem.com |

| Azo-linked Tetrazole-phenols | Gram-positive & Gram-negative bacteria | Most prepared compounds possessed good antimicrobial action. | ekb.eg |

The tetrazole ring is recognized as a privileged scaffold in the development of novel anticancer agents due to its presence in compounds with significant activity against a wide range of cancers. nih.gov The hybridization of the tetrazole moiety with other anticancer pharmacophores is a strategy employed to create new drug candidates with enhanced potency. nih.gov

Studies have demonstrated the effectiveness of tetrazole derivatives against various cancer cell lines. For instance, a series of 1,2-substituted tetrazole derivatives showed notable inhibitory effects on breast cancer cell lines, including MCF-7 (ER-positive), MDA-MB-231, and ZR-75 (ER-negative). nih.gov The search for new anticancer drugs is driven by the need to overcome resistance to existing therapies. nih.gov Tetrazole-containing compounds have shown promise in this area, with researchers focusing on their synthesis and biological activity against various tumor types. nih.gov

Table 3: Examples of Tetrazole Derivatives with Anticancer Activity

| Derivative Class | Target Cell Line(s) | Observed Effect | Citations |

|---|---|---|---|

| 1,2-substituted tetrazole derivatives | MCF-7, MDA-MB-231, ZR-75 (Breast Cancer) | High inhibitory effects. | nih.gov |

| Tetrazole Hybrids | Various cancer cell lines | Promising anticancer potency. | nih.gov |

Tetrazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.gov Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govnih.gov

A notable study involved the design of novel tetrazole-based selective COX-2 inhibitors, where the tetrazole ring acted as a bioisostere for the sulfonamide group of celecoxib (B62257). msa.edu.eg Several of these compounds, particularly trimethoxy derivatives, exhibited potent COX-2 inhibitory activity and superior selectivity over COX-1, with some being more effective than celecoxib in reducing edema in vivo. msa.edu.eg These compounds also significantly decreased the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). msa.edu.eg Other research has identified 1,5-disubstituted α-amino tetrazole derivatives as a new class of non-covalent caspase-1 inhibitors, which can block the release of IL-1β in activated macrophages, a key driver of inflammation. nih.gov Furthermore, certain pyrazole-tetrazole hybrids have demonstrated both analgesic and anti-inflammatory effects in various animal models, such as the acetic acid-induced writhing and carrageenan-induced paw edema tests. nih.gov

Table 4: Examples of Tetrazole Derivatives with Anti-inflammatory and Analgesic Activity

| Derivative Class | Target/Mechanism | Observed Effect | Model System | Citations |

|---|---|---|---|---|

| Tetrazole-based chalcone, isoxazole, pyrazole (B372694) | Selective COX-2 Inhibition | Potent inhibition of COX-2, PGE2, TNF-α, IL-6; reduced edema. | In vitro assays, Carrageenan-induced paw edema (rat) | msa.edu.eg |

| 1,5-disubstituted α-amino tetrazoles | Non-covalent Caspase-1 Inhibition | Inhibition of IL-1β release. | Activated macrophages | nih.gov |

| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Multiple, incl. NO/cGMP pathway | Reduced abdominal writhing, inflammatory pain, and paw edema. | Acetic acid writhing, formalin test, paw edema (mouse/rat) | nih.gov |

| Benzimidazole-linked tetrazoles | General Anti-inflammatory | Activity comparable to standard drug diclofenac. | Carrageenan-induced paw edema (rat) | nih.gov |

The tetrazole moiety is a cornerstone in the design of antihypertensive drugs, most famously represented by the "sartan" class of angiotensin II receptor blockers (ARBs). thieme-connect.com The inclusion of the acidic tetrazole ring is crucial for the high-affinity binding of these drugs to the AT1 receptor. nih.govnih.gov

Beyond the well-established sartans, other tetrazole derivatives have demonstrated cardiovascular effects. For example, a pyrazole derivative containing a tetrazole ring, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, was found to have a vasorelaxant effect. nih.gov This effect was linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the opening of K+ channels, both of which contribute to the lowering of blood pressure. nih.gov The broad pharmacological applications of tetrazoles consistently include antihypertensive action, highlighting the importance of this scaffold in cardiovascular medicine. nih.govresearchgate.netnih.gov

Table 5: Examples of Tetrazole Derivatives with Antihypertensive/Cardiovascular Activity

| Derivative Class | Target/Mechanism | Observed Effect | Citations |

|---|---|---|---|

| "Sartan" class drugs (e.g., Losartan) | Angiotensin II Receptor Blockade | Antihypertensive. | thieme-connect.com |

| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | NO/cGMP pathway, K+ channels | Vasorelaxant effect. | nih.gov |

Antiviral, Antitubercular, and Antimalarial Applications

The tetrazole moiety, a key feature of 4-(1H-tetrazol-5-ylmethyl)phenol, is recognized in medicinal chemistry for its broad-spectrum biological activities, including antiviral, antitubercular, and antimalarial properties. bohrium.com The unique structure and physicochemical properties of tetrazole derivatives make them attractive candidates for the development of new therapeutic agents. bohrium.com

Antiviral Activity: Derivatives of tetrazole have demonstrated notable antiviral activity. researchgate.net For instance, some nonannulated tetrazolylpyrimidines, where tetrazole and pyrimidine (B1678525) rings are separated by specific linkers, have shown moderate in vitro activity against the H1N1 subtype of the influenza A virus. nih.gov One such derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, exhibited a selectivity index twice that of the reference drug rimantadine, largely due to its low cytotoxicity. nih.gov However, not all tetrazole derivatives show significant antiviral effects. For example, 5-(phosphonomethyl)-1H-tetrazole and its analogs were found to be inefficient inhibitors of Herpes Simplex Viruses-1 and -2 replication in tissue culture. nih.gov Interestingly, 5-(phosphonomethyl)-1H-tetrazole and 5-(thiophosphonomethyl)-1H-tetrazole did inhibit the influenza virus transcriptase more effectively than phosphonoacetic acid under the same conditions. nih.gov

Antitubercular Activity: Several tetrazole derivatives have been evaluated as potential antitubercular agents. nih.gov Research has shown that the activity of these compounds against Mycobacterium tuberculosis strain H37Rv is influenced by the substituents on the phenyl ring. nih.gov For example, compounds with a 4-methoxyphenyl (B3050149) or 4-dimethylaminophenyl group displayed high activity, comparable to isoniazid (B1672263) and rifampin. nih.gov The introduction of a tetrazole moiety is a strategy to develop new antitubercular drugs, and some derivatives have shown promising activity against multi-drug-resistant (MDR) strains of M. tuberculosis. nih.govmdpi.com

Antimalarial Activity: The tetrazole scaffold has also been explored for its antimalarial potential. nih.gov A novel series of tetrazole-based compounds was identified through phenotypic screening, demonstrating fast-kill kinetics against Plasmodium falciparum. nih.gov These compounds appear to act by inhibiting heme detoxification, a crucial pathway for the parasite. nih.gov Further studies on deoxyamodiaquine-based tetrazoles have shown potent activity against chloroquine-resistant strains of P. falciparum. nih.gov

Anticonvulsant and Central Nervous System Activities

The tetrazole ring is a component of various compounds investigated for their effects on the central nervous system (CNS), including anticonvulsant properties. phmethods.netresearchgate.netanjs.edu.iq

Some tetrazole derivatives have been shown to possess anticonvulsant activity in experimental models. nih.govnih.gov For example, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine demonstrated significant anticonvulsant effects in the mouse maximal electroshock (MES) seizure model, with a higher protective index compared to carbamazepine. nih.gov This compound was also effective against seizures induced by various chemical convulsants. nih.gov

Identification of Specific Biological Targets (e.g., CaMKIIα Hub Domain)

Recent research has focused on identifying specific molecular targets for compounds containing phenolic and heterocyclic moieties. One such target is the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in synaptic plasticity. nih.gov The hub domain of CaMKIIα, which is crucial for its oligomerization and function, has emerged as a potential drug target. nih.gov

Ligands that bind to the CaMKIIα hub domain can stabilize it and modulate its activity. nih.govnih.gov While this compound itself has not been explicitly identified as a CaMKIIα hub ligand in the provided context, the exploration of small molecules that bind to this domain is an active area of research. For instance, certain γ-hydroxybutyric acid (GHB) analogs have been shown to bind to a specific cavity in the CaMKIIα hub domain, affecting its conformation and stability. nih.gov This interaction can lead to neuroprotective effects. nih.gov The study of how different ligands, including those with phenolic and tetrazole features, interact with the CaMKIIα hub domain is crucial for understanding their potential therapeutic applications in neurological disorders where CaMKIIα is dysregulated. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its derivatives is significantly influenced by their chemical structure. SAR analysis helps in understanding how different parts of the molecule contribute to its efficacy and in designing more potent compounds.

Influence of the Methylene (B1212753) Linker on Biological Efficacy

The methylene group (-CH2-) connecting the phenol and tetrazole rings in this compound acts as a linker. The nature and length of such linkers can have a profound impact on the biological activity of a molecule.

In a related series of 1-arylpiperazines targeting the 5-HT1A receptor, the elongation of an n-alkyl chain was found to strongly increase affinity, with the n-hexyl derivative showing maximum affinity. nih.gov This suggests that the length and flexibility of the linker are critical for optimal interaction with the target receptor. The methylene linker in this compound provides a degree of rotational freedom, allowing the phenolic and tetrazole moieties to adopt various spatial orientations, which can be crucial for binding to a biological target.

Impact of Substituents on Phenolic Ring and Tetrazole Ring on Bioactivity

The biological activity of tetrazole derivatives is highly dependent on the nature and position of substituents on both the phenolic and tetrazole rings. nih.gov

Phenolic Ring: The hydroxyl group on the phenol ring is a key feature. Its position and the presence of other substituents can significantly alter the compound's properties. For instance, in a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, the antiallergic activity was found to be dependent on the substitution pattern on the phenolic ring. nih.gov Theoretical studies have also shown that substituents on a phenyl ring can influence the properties of an attached heterocyclic ring. researchgate.net

Tetrazole Ring: Substituents on the tetrazole ring can dramatically affect its electronic properties and, consequently, its biological activity. Electron-withdrawing groups, such as a carboxyl group, can increase the aromaticity of the tetrazole ring, while electron-donating groups, like an amino group, can weaken it. researchgate.net The position of the substituent on the tetrazole ring is also critical. nih.gov For example, in the context of GABAergic neurotransmission, the activity of aminomethyltetrazole derivatives was influenced by whether the tetrazole was 1,5-disubstituted or 5-monosubstituted. nih.gov

Tautomeric Forms and Their Biological Relevance

5-Substituted 1H-tetrazoles, such as this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.netresearchgate.net These tautomers have different physicochemical properties and can exist in equilibrium. researchgate.net In solution, the 1H-tautomer is generally the predominant form. nih.gov

Mechanistic Investigations of Biological Action

The biological activity of this compound and its derivatives is rooted in their specific molecular interactions with protein targets. The tetrazole ring is a key feature, often acting as a bioisostere of a carboxylic acid group. This substitution can enhance the compound's metabolic stability and pharmacokinetic profile. The phenolic hydroxyl group also plays a crucial role in forming hydrogen bonds with biological receptors.

While specific receptor binding data for this compound is not extensively documented in publicly available literature, the broader class of tetrazole-containing compounds, particularly those with a biphenyl (B1667301) structure, has been a major focus of research, especially in the context of angiotensin II receptor antagonism. These studies offer valuable insights into the potential receptor interactions of tetrazole derivatives.

The tetrazole moiety is a critical component for the binding of 'sartan' drugs to the angiotensin II type 1 (AT1) receptor. It is understood that the acidic nature of the tetrazole ring allows it to interact with key amino acid residues within the receptor's binding pocket. For instance, in more complex derivatives, the tetrazole unit can form an "Arg sandwich," interacting with arginine residues, and can also chelate metal ions, such as zinc, within the active site of metalloenzymes. nih.govacs.org The nitrogen atoms of the tetrazole ring are significant for forming multiple hydrogen bonds, which anchor the molecule to the receptor. nih.gov

The spatial arrangement of the tetrazole and other functional groups is crucial for high-affinity binding. Studies on various derivatives have shown that the potency at the AT1 receptor is influenced by the nature of the ring systems and substituents attached to the core structure.

The phenol group present in this compound suggests a potential for enzyme inhibition. Phenolic compounds are known to inhibit various enzymes, often through non-specific interactions such as hydrogen bonding and hydrophobic interactions, or through more specific covalent modifications of the enzyme's amino acid residues.

Derivatives of 5-substituted-1H-tetrazole have been investigated for their inhibitory effects on various enzymes. For example, certain tetrazole derivatives have shown the potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Molecular docking studies of some tetrazole derivatives have indicated that they can bind to the active site of enzymes like casein kinase 2 alpha 1 (CSNK2A1), with the tetrazole ring playing a significant role in locking the molecule into the active site. nih.gov

While specific kinetic data for the inhibition of enzymes by this compound is scarce, the general mechanisms of related compounds provide a framework for understanding its potential actions. The combination of the tetrazole ring and the phenolic moiety suggests that it could interact with a range of enzymatic targets, though further specific studies are required to elucidate these mechanisms and quantify their inhibitory potency.

Coordination Chemistry and Material Science Applications

Tetrazole Derivatives as Ligands in Metal Complex Formation

Tetrazole derivatives are highly valued as ligands in coordination chemistry due to their versatile binding modes. The deprotonated form of the tetrazole ring can coordinate with metal ions using up to four nitrogen atoms, enabling the construction of diverse and stable one-, two-, and three-dimensional coordination polymers. dtu.dk This versatility allows for the creation of complex structures with tailored properties. dtu.dkrsc.org The presence of additional functional groups, such as the phenol (B47542) group in 4-(1H-tetrazol-5-ylmethyl)phenol, further enhances their functionality and potential for creating multifunctional materials. researchgate.net

The synthesis of metal complexes with tetrazole-based ligands can be achieved through various methods, including solvothermal synthesis and in situ reactions. For instance, new complexes have been constructed using (1H-tetrazol-5-yl)phenol precursors, including the 4-substituted variant, with metals such as Zinc (Zn), Silver (Ag), Cobalt (Co), and Copper (Cu). rsc.orgrsc.org These reactions often yield crystalline coordination polymers whose structures can be meticulously characterized using single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis. rsc.org

A study on the in situ hydrothermal synthesis involving a related ligand, ((1H-tetrazol-5-yl)methyl)pyridine, produced novel coordination complexes with Cu(II), Zn(II), and Cadmium (Cd)(II). cymitquimica.com The resulting structures ranged from 2D layers to complex 3D frameworks, demonstrating how the choice of metal and the flexible nature of the tetrazole ligand influence the final architecture. cymitquimica.com Similarly, research on 1-methyl-5H-tetrazole has led to the synthesis of a large series of energetic transition metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Ag(I), highlighting the broad applicability of tetrazole ligands in forming coordination compounds with a wide array of metals. acs.org

Table 1: Examples of Metal Complexes with Tetrazole-Based Ligands

| Ligand Precursor | Metal Ion(s) | Resulting Complex Structure | Reference |

|---|---|---|---|

| 4-(1H-tetrazol-5-yl)phenol | Zn, Ag, Co, Cu | 0D to 3D frameworks | rsc.org |

| ((1H-tetrazol-5-yl) methyl) pyridine | Cu, Zn, Cd | 2D and 3D frameworks | cymitquimica.com |

| 1-methyl-5H-tetrazole | Mn, Fe, Co, Ni, Cu, Zn, Ag | Varied coordination complexes | acs.org |

Metal complexes derived from tetrazole ligands have shown significant promise in catalysis. Palladium-based catalysts, in particular, are prominent due to their high catalytic activity and functional group tolerance. sigmaaldrich.com For example, palladium nanoparticles dispersed within a metallogel network, formed with tetrazole derivatives, serve as efficient catalysts for the Suzuki–Miyaura coupling reaction, a key process in forming carbon-carbon bonds. sigmaaldrich.com

Furthermore, palladium(II) catalysts incorporated into these gel networks have been shown to effectively catalyze the [3+2] cycloaddition reaction between nitriles and sodium azide (B81097) to produce various tetrazole derivatives. sigmaaldrich.com The development of heterogeneous nanocatalysts, which can be easily recovered and reused, is a key area of research, with various nano-catalysts based on copper, magnetic materials, and composites being explored for the green synthesis of tetrazoles. nih.govnih.gov

Potential in Functional Materials Research

The inherent properties of the tetrazole ring, such as its high nitrogen content and thermal stability, make its derivatives, including this compound, valuable for a range of functional materials. researchgate.netacs.org

The high nitrogen content and significant heat of formation characteristic of tetrazole compounds make them suitable for use as energetic materials. acs.org Tetrazole derivatives are actively investigated as components in explosives and rocket propellants. acs.org The formation of energetic transition metal complexes with tetrazole ligands is a strategy to create materials that can be initiated by lasers, serving as lead-free primary explosives. acs.org The coordination of metals with tetrazole ligands allows for the fine-tuning of sensitivity and energetic performance. acs.org

Tetrazoles are emerging as crucial components in materials designed for proton transport, particularly for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). sigmaaldrich.comresearchgate.net The tetrazole group's acidic proton (N-H) and its ability to form extensive hydrogen-bond networks are key to this application. sigmaaldrich.comknu.ac.kr

Research has demonstrated that tetrazole-based polymer membranes can exhibit high proton conductivity under anhydrous (dry) conditions at elevated temperatures (above 100°C), which could simplify fuel cell system design. researchgate.netresearchgate.net Metal-Organic Frameworks (MOFs) functionalized with uncoordinated tetrazole groups have also been studied for their proton-conducting properties. researcher.life These materials create ordered pathways for proton movement, with studies suggesting a Grotthuss-type mechanism where protons hop through the hydrogen-bonded network. researcher.life

Table 2: Proton Conductivity in Tetrazole-Based Materials

| Material Type | Operating Conditions | Proton Conductivity | Significance | Reference |

|---|---|---|---|---|

| Tetrazole-based polymer membrane | Anhydrous, 20-120°C | High | Simplifies fuel cell design | researchgate.net |

| Zr-based MOF with pendant tetrazole groups | 95% RH, 298 K | 0.8 × 10⁻³ S cm⁻¹ | Demonstrates role of uncoordinated tetrazoles | researcher.life |

| Styrenic polymer with 1H-tetrazoles | Anhydrous, 120°C | Up to 10⁻⁵ S cm⁻¹ | Anhydrous conduction in a weakly acidic polymer | knu.ac.kr |

Tetrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals, including copper and aluminum. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks corrosive agents. researchgate.netresearcher.life The mode of adsorption can be perpendicular to the metal surface, forming a strong bond. researchgate.netresearcher.life

The effectiveness of inhibition is influenced by the electronic properties of substituents on the tetrazole ring. researchgate.net Electron-donating groups, such as the hydroxyl (-OH) group present in this compound, can enhance the corrosion inhibition performance by increasing the electron density on the molecule, which facilitates stronger adsorption onto the metal surface. researchgate.netresearcher.life Studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy have confirmed that tetrazole derivatives can significantly increase charge transfer resistance and act as effective cathodic-type inhibitors. knu.ac.kr

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic electronic and structural properties of 4-(1H-tetrazol-5-ylmethyl)phenol.

Computational geometry optimization is employed to determine the most energetically favorable three-dimensional conformation of this compound. This process calculates the precise bond lengths, bond angles, and dihedral angles that define the molecule's stable structure. The resulting optimized geometry is foundational for predicting how the molecule will interact with biological targets and for interpreting spectroscopic data.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C-O (Phenol) | ~ 1.37 Å |

| O-H (Phenol) | ~ 0.97 Å | |

| C-CH₂ (Bridge) | ~ 1.51 Å | |

| CH₂-C (Tetrazole) | ~ 1.50 Å | |

| N-N (Tetrazole) | ~ 1.30 - 1.35 Å | |

| Bond Angle | C-O-H (Phenol) | ~ 109° |

| C-C-C (Bridge) | ~ 113° | |

| C-C-N (Tetrazole) | ~ 120° |

Theoretical vibrational frequency calculations allow for the prediction and interpretation of infrared (IR) and Raman spectra. By simulating the various vibrational modes of the molecule—such as stretching and bending of bonds—researchers can assign specific absorption peaks in experimental spectra to their corresponding molecular motions. This serves as a powerful method for structural verification. Key predicted vibrational frequencies for this compound include the characteristic O-H stretch from the phenol (B47542) group, aromatic C-H stretches, and the various N-N and C-N stretching modes within the tetrazole ring.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to explore and predict the interactions between this compound and biological macromolecules, thereby shedding light on its potential pharmacological profile.

Molecular docking simulations computationally place the this compound molecule, acting as a ligand, into the active site of a target protein. These simulations aim to predict the most stable binding pose and identify the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions for this compound often involve the phenol group's ability to act as a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen atom). Furthermore, the nitrogen atoms of the tetrazole ring are potent hydrogen bond acceptors, while the phenyl ring can participate in favorable π-π stacking or hydrophobic interactions with complementary amino acid residues in the binding pocket.

Following the identification of a likely binding mode through docking, computational methods can be used to estimate the binding affinity. This is a numerical score, often represented as a binding energy (in kcal/mol), that quantifies the strength of the ligand-target interaction. A lower, more negative binding energy typically correlates with a more potent biological activity. To further refine these predictions, molecular dynamics (MD) simulations can be performed. MD simulates the movements of the atoms in the ligand-protein complex over time, providing a more dynamic and realistic assessment of the stability of the interaction and helping to confirm the key binding determinants.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) of this compound

Disclaimer: Publicly available research providing a specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the chemical compound this compound is limited. The following sections on metabolic stability and drugability are based on computational and theoretical studies of closely related tetrazole derivatives. These general findings for the tetrazole class of compounds are used to infer the likely properties of this compound.

Metabolic Stability and Drugability Assessment

In silico ADMET prediction is a critical component in the early stages of drug discovery, offering a computational method to assess the pharmacokinetic and pharmacodynamic properties of a compound. For tetrazole derivatives, these predictions are vital in determining their potential as therapeutic agents.

Metabolic Stability:

The tetrazole ring is a key structural feature in many pharmaceutical compounds, often serving as a bioisostere for a carboxylic acid group. This substitution can significantly enhance the metabolic stability of a molecule. The tetrazole group is generally resistant to metabolic degradation, which can lead to an extended half-life in the body. aaup.edu The high nitrogen content and the delocalization of charge within the tetrazole ring contribute to its stability and ability to form favorable interactions, such as hydrogen bonds, with biological receptors. aaup.eduresearchgate.net

Computational studies on various tetrazole derivatives consistently predict their resistance to metabolic degradation pathways. uobaghdad.edu.iq For instance, research on novel tetrazole-bearing curcumin (B1669340) derivatives indicated that the tetrazole moiety contributes to enhanced membrane penetration and a prolonged half-life. aaup.eduresearchgate.net In silico predictions for other tetrazole derivatives have also suggested low susceptibility to metabolism by key cytochrome P450 enzymes, which are primary drivers of drug metabolism. aaup.edu

Drugability Assessment:

The "drugability" of a compound is a qualitative concept that assesses its potential to be developed into an orally active drug. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five. These rules evaluate molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Computational analyses of various 5-substituted 1H-tetrazole derivatives have shown that they generally exhibit favorable drug-like properties. bohrium.com These studies often report that the compounds fall within the acceptable ranges for oral bioavailability as defined by Lipinski's rules. The tetrazole moiety itself is considered a valuable pharmacophore in medicinal chemistry due to its favorable pharmacokinetic profile. uobaghdad.edu.iq

Interactive Data Table: Predicted ADMET Properties of Representative Tetrazole Derivatives

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. aaup.edu |

| Skin Permeability (Kp) | Low | Suggests minimal absorption through the skin. aaup.edu |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Variable; often predicted to be low | Indicates the likelihood of the compound crossing into the central nervous system. aaup.edu |

| P-glycoprotein (P-gp) Substrate | Often predicted as 'No' | Suggests the compound is less likely to be actively pumped out of cells, which can improve bioavailability. aaup.edu |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Often predicted to be an inhibitor of some CYP isozymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP3A4) | Indicates potential for drug-drug interactions. aaup.edu |

| Toxicity |

This table represents generalized findings for the tetrazole class of compounds based on available literature and may not be specific to this compound.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The advancement of 4-(1H-tetrazol-5-ylmethyl)phenol from laboratory curiosity to a widely applicable compound hinges on the development of efficient, sustainable, and scalable synthetic methods. Current strategies often rely on traditional approaches that may involve harsh conditions or produce significant waste. rsc.org Future research should pivot towards "green chemistry" principles to address these limitations.

The exploration of multicomponent reactions (MCRs) presents a promising avenue, offering a step-economical approach to synthesize complex molecules like tetrazole derivatives. benthamdirect.comacs.org These reactions, by their nature, reduce waste by incorporating most or all of the starting materials into the final product. benthamdirect.com The use of nanocatalysts in tetrazole synthesis is another burgeoning area, prized for their high surface-area-to-volume ratio, which enhances reaction efficiency, and their ease of recovery and reusability. nih.gov Furthermore, developing synthetic routes that avoid the use of potentially explosive hydrazoic acid, perhaps by using safer azide (B81097) sources like sodium azide in conjunction with novel catalysts, is a critical safety and scalability consideration. rsc.orgjchr.org

Table 1: Comparison of Synthetic Approaches for Tetrazole Derivatives

| Feature | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Methodology | Step-wise reactions, often requiring isolation of intermediates. | One-pot multicomponent reactions (MCRs). benthamdirect.com |

| Catalysts | Homogeneous acids or metal salts. | Heterogeneous nanocatalysts, zeolites. rsc.orgnih.gov |

| Solvents | High-boiling point polar solvents (e.g., DMF). rsc.org | Water-mediated, solvent-free conditions. dntb.gov.ua |

| Efficiency | Often lower yields, more side products. | Higher atom economy, improved yields. benthamdirect.com |

| Sustainability | Generates more chemical waste, higher energy consumption. | Reduced waste, potential for catalyst recycling, milder conditions. rsc.orgnih.gov |

Comprehensive Pharmacological Profiling and Preclinical Studies

The tetrazole ring is a well-regarded scaffold in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can improve a drug's metabolic stability and pharmacokinetic profile. nih.govphmethods.netnih.govchemicalbook.com While many tetrazole derivatives have been investigated for a wide array of biological activities—including antifungal, anti-inflammatory, and anticancer properties—a comprehensive pharmacological profile for this compound specifically is yet to be established. phmethods.netnih.govrsc.orgresearchgate.net

Future work must involve broad-spectrum in vitro screening against a diverse panel of biological targets, such as enzymes and receptors implicated in various diseases. phmethods.net For instance, tetrazole derivatives have been evaluated as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of cytokine levels (TNF-α, IL-6), indicating potential anti-inflammatory applications. nih.gov Following promising in vitro results, rigorous in vivo preclinical studies in animal models are essential to understand the compound's behavior in a complex biological system, assessing its efficacy, and establishing a preliminary safety profile. nih.gov Such systematic evaluation is critical to identifying the most promising therapeutic avenues for this compound. researchgate.net

Development of Structure-Based Drug Design Strategies

To accelerate the development of potent and selective drug candidates based on the this compound scaffold, structure-based drug design is an indispensable tool. nih.gov This strategy relies on understanding the three-dimensional interactions between a molecule and its biological target, often elucidated through techniques like X-ray crystallography. nih.gov As of March 2018, over 150 co-crystal structures of tetrazole-containing compounds with their protein targets were available in the Protein Data Bank, providing a rich resource for computational chemists. nih.gov

By analyzing how the tetrazole ring and the phenolic group of the lead compound interact with a target's active site, researchers can rationally design new analogs with enhanced binding affinity and specificity. nih.gov Computational modeling, including molecular docking simulations, can predict how modifications to the scaffold will affect these interactions, helping to prioritize which new derivatives to synthesize. nih.govnih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy to optimize the therapeutic properties of lead compounds. nih.gov

Expansion into Advanced Materials Science Applications

The unique chemical architecture of this compound, possessing both a hydrogen-bond-donating phenol (B47542) group and a nitrogen-rich, metal-coordinating tetrazole ring, makes it an attractive building block for advanced materials. acs.orgphmethods.net

The tetrazole moiety is an excellent ligand for creating metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net These crystalline, porous materials have applications in gas storage and separation, with tetrazole-based MOFs showing high selectivity for carbon dioxide. rsc.orgrsc.org The multiple nitrogen atoms of the tetrazole ring can bridge metal ions in various ways, allowing for the synthesis of diverse and tunable porous architectures. rsc.orgresearchgate.net

Furthermore, the phenolic hydroxyl group allows for the incorporation of this compound into polymer structures. rsc.orgrsc.org Functionalizing polymers with tetrazole groups has been shown to create stable ion-solvating polymer electrolytes for applications like alkaline water electrolyzers. rsc.orgrsc.orgchemrxiv.org The tetrazole's remarkable stability in alkaline environments is a key advantage. rsc.orgrsc.org Future research could explore the development of novel polymers and MOFs incorporating this compound to harness these properties for applications in catalysis, sensing, and energy storage. nih.gov

Table 2: Potential Applications in Materials Science

| Material Type | Key Structural Feature Utilized | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Tetrazole ring as a multidentate ligand. rsc.orgresearchgate.net | Selective gas (e.g., CO2) capture, catalysis, chemical sensing. rsc.orgrsc.org |

| Functional Polymers | Phenolic -OH for polymerization; Tetrazole for functionality. rsc.orgrsc.org | Ion-solvating membranes, high-performance electrolytes, flame-retardant materials. rsc.orgchemrxiv.org |

| Coordination Polymers | Metal-chelating ability of the tetrazole ring. acs.orgnih.gov | Luminescent materials, magnetic materials, nonlinear optics. nih.gov |

| Energetic Materials | High nitrogen content of the tetrazole ring. acs.org | Gas generators for applications like automotive airbags. acs.orgwikipedia.org |

Advanced Computational Modeling for Mechanism Elucidation

To complement experimental work, advanced computational modeling offers a powerful lens to investigate the properties and mechanisms of this compound at the atomic level. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and the mechanism of the tetrazole ring formation itself. nih.gov Such studies can elucidate the activation barriers for different synthetic routes, guiding the development of more efficient reaction conditions. nih.gov

In the context of drug discovery, molecular dynamics simulations can reveal the dynamic behavior of the compound when bound to a biological target, providing insights into the stability of the complex and the key interactions that govern its binding affinity. researchgate.net Machine learning models, trained on datasets of known drugs and their targets, can also be used to predict the potential bioactivity of new derivatives, helping to screen large virtual libraries of compounds before committing to their synthesis. plos.org This synergy between computational prediction and experimental validation is crucial for accelerating the discovery process and gaining a deeper understanding of the compound's mechanism of action. plos.org

Q & A

Q. What are the common synthetic routes for 4-(1H-tetrazol-5-ylmethyl)phenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves coupling tetrazole derivatives with phenolic precursors under heterogenous catalytic conditions. For example, PEG-400 solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling . Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Optimization includes adjusting molar ratios (e.g., 1:1 substrate-to-catalyst), temperature control (±5°C), and solvent polarity to enhance yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for absorption bands at ~3400 cm⁻¹ (O–H stretch of phenol) and 1600–1500 cm⁻¹ (C=N and C–N stretches of tetrazole) .

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm, split based on substitution pattern) and methylene protons adjacent to tetrazole (δ ~4.5–5.0 ppm, singlet or multiplet) .

- X-ray Crystallography : Resolves spatial arrangement, such as dihedral angles between the phenol ring and tetrazole group (e.g., 10–15° deviations reported in related structures) .

Q. Table 1: Key Spectroscopic Features

| Technique | Key Signals/Features | Reference |

|---|---|---|

| IR | O–H (3400 cm⁻¹), C=N (1600 cm⁻¹) | |

| ¹H NMR | Aromatic δ 6.8–7.5 ppm; CH₂ δ ~4.5–5.0 ppm | |

| X-ray | Dihedral angle <15° between rings |

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in spectroscopic data when synthesizing novel tetrazole derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) may arise from impurities, tautomerism, or crystallographic polymorphism. Strategies include:

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT for predicted spectra).

- Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerization between 1H- and 2H-tetrazole forms) .

- Single-Crystal Analysis : Resolve structural ambiguities via X-ray diffraction .

- Error Analysis : Apply statistical methods (e.g., standard deviation in repeated measurements) to assess data reliability .

Q. What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–60°C for 24–72 hours) with HPLC monitoring. Acidic conditions may hydrolyze the tetrazole ring, while basic conditions could deprotonate the phenol .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution stability, store samples in inert atmospheres (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (e.g., UV light at 320–400 nm for 48 hours) .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic sites (e.g., para position of phenol or tetrazole nitrogen) .

- Molecular Dynamics : Simulate reaction trajectories for halogenation or nitration, focusing on activation energies.

- SAR Studies : Compare with analogs (e.g., 4-(2,6-dimethylphenyl)phenol) to model substituent effects on regioselectivity .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Method | Target Property | Software/Code Reference |

|---|---|---|

| DFT (B3LYP/6-31G*) | Fukui indices, HOMO/LUMO | Gaussian, ORCA |

| MD Simulations | Activation barriers | GROMACS, AMBER |

Q. What experimental designs are effective for evaluating the biological activity of tetrazole-containing compounds like this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or angiotensin-converting enzyme (ACE), using UV-Vis spectroscopy to monitor substrate conversion .

- Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293), comparing IC₅₀ values to structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.